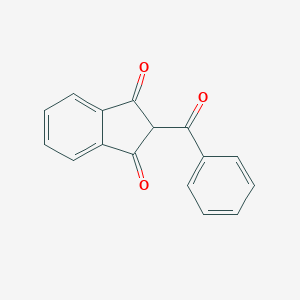

2-Benzoyl-1H-indene-1,3(2H)-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzoylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURMMRCWXJLUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170495 | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-95-1 | |

| Record name | 2-Benzoyl-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1785-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1785-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzoyl-1,3-indandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5WS54TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Benzoyl 1h Indene 1,3 2h Dione and Its Derivatives

Foundational Synthetic Routes to the Indene-1,3(2H)-dione Core

The synthesis of the foundational indene-1,3(2H)-dione core can be achieved through several established methods. These routes provide the necessary precursor for the subsequent synthesis of more complex derivatives.

Claisen Condensation Approaches for Indene-1,3-diones

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. numberanalytics.commasterorganicchemistry.com It is widely employed for the synthesis of β-keto esters and related compounds. numberanalytics.commasterorganicchemistry.com In the context of indene-1,3-dione synthesis, this reaction typically involves the base-catalyzed condensation of a dialkyl phthalate (B1215562) with an ester, such as ethyl acetate (B1210297). wikipedia.orgbeilstein-journals.org The initial product is an intermediate, such as the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which can then be decarboxylated to yield the desired 1,3-indandione (B147059). wikipedia.org The reaction's efficiency and applicability to a range of substrates make it a cornerstone of industrial organic synthesis. numberanalytics.com

A common example is the reaction of diethyl phthalate with ethyl acetate in the presence of a base. beilstein-journals.org Similarly, naphthalene (B1677914) derivatives can be prepared by condensing diethyl naphthalene-2,3-dicarboxylate with ethyl acetate under basic and solvent-free conditions, followed by decarboxylation to yield the corresponding polyaromatic indene-dione structure. nih.gov

Nucleophilic Addition Followed by Hydrolysis and Decarboxylation for Indene-1,3-diones

Another prominent synthetic strategy involves the nucleophilic addition of an alkyl acetate to a dialkyl phthalate under basic conditions. nih.gov This reaction forms a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. nih.gov Subsequent heating under acidic conditions leads to in situ hydrolysis and decarboxylation, affording the indane-1,3-dione product in moderate yields over the two steps. nih.gov This method provides a straightforward route to the core indene-1,3-dione structure. A two-step method has been developed where phthalate compounds undergo a condensation reaction with malonate compounds, followed by a hydrolysis and decarboxylation reaction to produce 1,3-indandione compounds. google.com

Targeted Synthesis of 2-Benzoyl-1H-indene-1,3(2H)-dione

With the indene-1,3(2H)-dione core in hand, specific methodologies are employed to introduce the benzoyl group at the 2-position.

Condensation Reactions Utilizing Phthalate and Ketone Precursors

The synthesis of this compound can be achieved through condensation reactions. While direct condensation of phthalates with ketones is a general approach for some dione (B5365651) derivatives, the synthesis of the title compound often involves the acylation of the pre-formed indene-1,3-dione. This involves reacting 1,3-indandione with benzoyl chloride.

Palladium-Catalyzed Carbonylative Annulation Methodologies

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. An efficient method for synthesizing 2-substituted indene-1,3(2H)-diones involves the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. nih.gov This reaction utilizes phenyl formate (B1220265) as a carbon monoxide source, potassium phosphate (B84403) as a base, and dimethyl sulfoxide (B87167) as the solvent at 95 °C. nih.gov This protocol demonstrates a broad substrate scope and provides good to excellent yields. nih.gov While this method is general for 2-substituted indene-1,3-diones, it represents a potential pathway to this compound by selecting the appropriate starting diketone. Palladium-catalyzed cascade reactions between alkene-tethered aryl iodides and carbon monoxide have also been developed for constructing complex polycyclic molecules. rsc.org

Derivatization Strategies of this compound

The this compound molecule possesses reactive sites that allow for a variety of derivatization strategies, leading to a diverse range of compounds with potential applications.

The active methylene (B1212753) group at the 2-position of the indane-1,3-dione core is a key site for functionalization. researchgate.net Knoevenagel condensation with various aldehydes is a common strategy to introduce new substituents. For instance, condensation with aromatic aldehydes can yield 2-benzylidene-1H-indene-1,3(2H)-dione derivatives. beilstein-journals.orgresearchgate.net The ketone groups can also be functionalized, for example, by reaction with malononitrile (B47326) to create stronger electron-accepting derivatives. nih.gov

Further modifications can be achieved through reactions at the benzoyl group or the aromatic ring of the indene (B144670) core. For example, bromination can occur at the 2-position of the indandione ring. wikipedia.org Additionally, various fused heterocyclic systems can be constructed starting from indane-1,3-dione derivatives. For example, reaction with hydrazinecarboxamide followed by cyclization with N-aryl-2-oxopropane-hydrazonoyl chlorides can yield bis-thiazole derivatives. nih.gov The synthesis of 2-diazo-1,3-indanedione from 1,3-indandione provides a versatile intermediate for the production of numerous heterocyclic compounds. jazanu.edu.sa

Below is a table summarizing some derivatives of this compound and their synthetic precursors.

| Derivative Name | Precursor(s) | Reaction Type |

| 2-Benzylidene-1,3-indandione | 1,3-Indandione, Benzaldehyde | Knoevenagel Condensation |

| 2-(2-Quinolyl)-1H-indene-1,3(2H)-dione | Not explicitly detailed | Not explicitly detailed |

| 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | 2-Phenyl-1H-indene-1,3(2H)-dione | Bromination |

Formation of Schiff Bases via Condensation

The reaction of this compound with various amines leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. This condensation reaction is a fundamental transformation in organic synthesis. For instance, the reaction of aminopolyols with arylaldehydes has been extensively studied to understand the stereoelectronic effects that govern the structure and interconversion between acyclic and heterocyclic frameworks. nih.gov The synthesis of Schiff bases from (1R,2S)-1-amino-2-indanol, (1S,2R)-1-amino-2-indanol, and (1R,2R)-1-amino-2-indanol highlights the influence of the relative stereochemistry of the amino and hydroxyl groups on the reaction outcome. nih.gov In a related context, new Schiff base derivatives of the antibiotic cefotaxime (B1668864) have been synthesized through condensation with isatin (B1672199) and 4-N,N-dimethylaminobenzaldehyde, subsequently forming metal complexes with various transition metals. researchgate.net

Knoevenagel Condensation with Aromatic Aldehydes to Yield 2-Arylidene Derivatives

A prominent method for the synthesis of derivatives of this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene compound, such as 1,3-indandione, with an aldehyde or ketone. wikipedia.org The product is typically an α,β-unsaturated dicarbonyl compound. wikipedia.org

The reaction of 1,3-indandione with various aromatic aldehydes is a common route to produce 2-arylidene-1H-indene-1,3(2H)-dione derivatives. taylorfrancis.com This reaction is often catalyzed by a weak base like piperidine (B6355638) in a solvent such as ethanol (B145695). For example, the condensation of 2-acetyl-1,3-indandione with benzaldehyde, thiophene-2-aldehyde, thiophene-3-aldehyde, and furan-2-aldehyde yields the corresponding 2-acyl-1,3-indandione derivatives. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and selectivity of the products. nih.gov Modern approaches have also explored more environmentally friendly conditions, such as the use of ionic liquids.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 1,3-Indandione | Benzaldehyde | Piperidine | Ethanol | 2-Benzylidene-1H-indene-1,3(2H)-dione |

| 2-Acetyl-1,3-indandione | Benzaldehyde | Piperidine | Ethanol | 2-(1-Hydroxy-3-phenylallylidene)-1H-indene-1,3(2H)-dione |

| 1,3-Indandione | Various Aromatic Aldehydes | Zirconium-based catalyst | - | 2-Arylidene-1H-indene-1,3(2H)-dione derivatives |

Heterocyclic Ring Annulation and Cyclization Reactions

The versatile scaffold of this compound and its derivatives serves as a key building block for the synthesis of a wide array of fused heterocyclic systems through ring annulation and cyclization reactions.

Synthesis of Indenopyrazolone Derivatives

Indenopyrazolone derivatives can be synthesized from this compound precursors. One approach involves the reaction of 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones with hydrazinyl-substituted benzothiazoles in the presence of glacial acetic acid in ethanol to yield benzothiazolylindenopyrazoles. researchgate.net Another method describes the synthesis of indenopyrazole derivatives by reacting α,β-unsaturated ketones with phenylhydrazine (B124118) in polyethylene (B3416737) glycol-400 (PEG-400) with a few drops of acetic acid. researchgate.net Furthermore, the coupling of diazotized heterocyclic amines with 1,3-indanedione can lead to the formation of indenopyrazolotriazine derivatives. psu.edu

Formation of Indenopyridine Scaffolds

The synthesis of indenopyridine scaffolds from 2-arylidene-1H-indene-1,3(2H)-dione derivatives has been achieved through cascade reactions. For instance, the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones in ethanol can produce indenodihydropyridines, while using 1,4-dioxane (B91453) as a solvent leads to the formation of indenopyridine compounds. acs.org These reactions are notable for their atom economy and high yields. acs.org

Preparation of other Fused Heterocyclic Systems

The reactivity of this compound derivatives allows for the synthesis of various other fused heterocyclic systems. For example, the cyclocondensation of 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols in ethanol yields benzo[b]indeno[1,2-e] researchgate.netthiazin-11(10aH)-ones. researchgate.net Additionally, 2-diazo-1H-indene-1,3(2H)-dione, which can be synthesized from 1,3-indanedione, is a versatile intermediate for producing numerous heterocyclic compounds, including those with potential biological activities. jazanu.edu.sa A tandem diazotization/cyclization approach has been developed for the synthesis of fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems. beilstein-journals.org

Metal Complexation Chemistry

The dicarbonyl moiety of this compound and its derivatives makes them excellent ligands for forming metal complexes. The synthesis and characterization of metal complexes of 2-substituted 1,3-indandiones have been reported. researchgate.net These complexes often exhibit interesting spectroscopic and electrochemical properties. For example, Schiff base derivatives of cefotaxime have been used to prepare complexes with Co(II), Ni(II), Cu(II), Cd(II), Pd(II), and Pt(IV) ions. researchgate.net The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science.

Synthesis of Diorganotin(IV) Complexes

Diorganotin(IV) complexes of Schiff bases derived from this compound have been synthesized and characterized. tandfonline.comfigshare.com The general synthetic route involves the reaction of Schiff base ligands with diorganotin(IV) dichlorides. tandfonline.com These Schiff bases are typically prepared from this compound and substituted benzoic acid hydrazides. tandfonline.com

The synthesis of these diorganotin(IV) complexes is generally achieved by reacting the appropriate diorganotin(IV) dichloride with the Schiff base ligand in a specific molar ratio, often in a solvent like methanol (B129727) or toluene (B28343) under reflux. tandfonline.comresearchgate.netajbasweb.com The resulting complexes are often colored, stable in air, and soluble in solvents such as chloroform (B151607) (CDCl₃), dimethyl sulfoxide (DMSO), and methanol (MeOH). tandfonline.com

The coordination of the ligand to the tin atom is a key aspect of these complexes. Spectroscopic data, including IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR, are used to determine the structure and coordination mode. tandfonline.com In many cases, the Schiff base ligand acts as a dibasic tridentate (ONO) ligand, coordinating to the central tin atom through the enolic oxygen, the azomethine nitrogen, and one of the carbonyl oxygens of the indanedione moiety. tandfonline.com This coordination is confirmed by shifts in the characteristic NMR signals of the ligand upon complexation. tandfonline.com For instance, the ¹¹⁹Sn NMR chemical shifts provide valuable information about the coordination number of the tin atom in the complexes. mdpi.com

Table 1: Synthesis of Diorganotin(IV) Complexes

| Reactants | Reaction Conditions | Product Type | Characterization Methods | Ref |

|---|---|---|---|---|

| Schiff bases of this compound and diorganotin(IV) dichlorides | 1:1 molar ratio | Diorganotin(IV) complexes | IR, ¹H, ¹³C, ¹¹⁹Sn NMR, Mass Spectrometry, XRD | tandfonline.com |

| Naproxen and diorganotin(IV) chloride salts | Equimolar mixture in methanol, reflux for 8h | Bis(naproxen) diorganotin(IV) complexes | Elemental analysis, spectroscopic data | researchgate.net |

Coordination with Other Transition Metals

The 1,3-indandione framework, a key component of this compound, is known to coordinate with various transition metals. For instance, zirconium-based catalysts have been utilized in the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives. researchgate.net While the direct coordination of this compound with a wide range of transition metals is a subject of ongoing research, the versatile coordination chemistry of the parent indane-1,3-dione suggests the potential for forming numerous metal complexes.

Functional Group Interconversions and Modulations

The chemical reactivity of this compound allows for various functional group transformations, enabling the synthesis of a wide array of derivatives.

Oxidation Reactions of the Benzoyl Moiety

The oxidation of the indane-1,3-dione core is a known transformation. For example, the oxidation of indane-1-one with selenium dioxide can yield ninhydrin. nih.gov While specific studies on the oxidation of the benzoyl moiety of this compound are not extensively detailed in the provided context, the general principles of oxidation chemistry suggest that this group could be a target for modification.

Reduction Pathways of Carbonyl and Benzylidene Groups

The reduction of carbonyl and benzylidene groups is a common strategy in organic synthesis. In the context of related compounds, benzylidene acetals can be removed under neutral conditions through catalytic transfer hydrogenation using triethylsilane and palladium on carbon (Pd/C). beilstein-journals.org This method offers a mild alternative to harsher acidic or hydrogenolysis conditions. beilstein-journals.org The regioselective reductive opening of 4,6-O-benzylidene acetals in carbohydrates is a well-established procedure, often utilizing reagents like triethylsilane and an acid catalyst, which can afford either a free C4 or C6 hydroxyl group depending on the reaction conditions. nih.gov These reduction strategies could potentially be applied to derivatives of this compound containing similar functional groups.

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The 1,3-indandione core is susceptible to both nucleophilic and electrophilic attacks, allowing for a variety of substitution reactions. The synthesis of indane-1,3-dione itself often involves a nucleophilic addition of an alkyl acetate to a dialkyl phthalate. nih.gov The active methylene group in 1,3-indandione is acidic and can be readily deprotonated to form an enolate, which can then participate in various reactions. For example, the reaction of 2-diazo-1,3-indanedione with various reagents leads to a diverse range of heterocyclic compounds and substituted indanediones. jazanu.edu.sa This reactivity highlights the potential for introducing a wide range of substituents onto the core structure of this compound through nucleophilic and electrophilic substitution reactions.

Chemical Reactivity and Mechanistic Investigations of 2 Benzoyl 1h Indene 1,3 2h Dione

Reactivity of the Active Methylene (B1212753) Group at the C-2 Position

The C-2 position of 2-Benzoyl-1H-indene-1,3(2H)-dione is characterized by an active methylene group, a feature that significantly influences its chemical behavior. This section explores the proton acidity, enolization, and nucleophilic reactivity associated with this key functional group.

Proton Acidity and Enolization Characteristics

The protons on the carbon atom situated between the two carbonyl groups of the indane-1,3-dione moiety exhibit notable acidity. This heightened acidity is a direct consequence of the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. The pKa value for 2-Benzoyl-1,3-indanedione has been predicted to be approximately 3.69 ± 0.20. chemicalbook.com

Nucleophilic Reactivity in Addition and Condensation Processes

The enolate derived from this compound is a potent nucleophile and readily participates in a variety of addition and condensation reactions. This reactivity is central to its utility in organic synthesis.

One of the most prominent examples of its nucleophilic character is the Knoevenagel condensation. In this reaction, the active methylene group, in the presence of a base, attacks the carbonyl carbon of an aldehyde or ketone. For instance, the reaction of 1,3-indanedione with benzaldehyde, catalyzed by a base like piperidine (B6355638) in an alcoholic solvent, leads to the formation of 2-benzylidene-1H-indene-1,3(2H)-dione. While this example illustrates the reactivity of the parent indane-1,3-dione, the principle extends to its 2-benzoyl derivative, where the active methylene proton is readily abstracted to initiate the condensation.

The nucleophilic nature of the active methylene group is also exploited in Michael additions and other conjugate addition reactions, although specific examples involving this compound were not detailed in the search results. Generally, the enolate can add to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Reactivity of the Carbonyl Groups

The three carbonyl groups present in this compound—two within the indane-1,3-dione framework and one in the benzoyl substituent—are electrophilic centers and thus susceptible to nucleophilic attack.

Electrophilic Nature of the Ketones

The carbon atoms of all three carbonyl groups are electrophilic due to the polarization of the carbon-oxygen double bond. This makes them targets for a wide range of nucleophiles. The electrophilicity of these centers is a key factor in various derivatization and transformation reactions. For instance, reactions with amines can lead to the formation of enamines or Schiff bases, although specific examples with this compound are not provided.

Susceptibility to Reduction and Derivatization

The carbonyl groups of this compound can be reduced to the corresponding alcohols using various reducing agents. Common reagents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. The selectivity of reduction—that is, which of the three carbonyl groups is preferentially reduced—would depend on the specific reducing agent and reaction conditions employed.

Derivatization of the carbonyl groups is another important aspect of the compound's reactivity. For example, reaction with hydrazines can yield hydrazones. sigmaaldrich.com These reactions are useful for both structural modification and for the synthesis of new heterocyclic systems.

Role of the Benzoyl Substituent in Modulating Reactivity

Increased Acidity: The benzoyl group enhances the acidity of the active methylene protons at the C-2 position. This is due to the additional resonance stabilization of the resulting carbanion, which can delocalize onto the carbonyl group of the benzoyl substituent.

Influence on Nucleophilicity: While the benzoyl group increases the acidity of the C-2 protons, it may also influence the nucleophilicity of the resulting enolate. The delocalization of the negative charge onto the benzoyl group could potentially decrease the charge density on the C-2 carbon, thereby affecting its reactivity in nucleophilic attack.

Steric Hindrance: The bulky benzoyl group can introduce steric hindrance around the C-2 position and the adjacent carbonyl groups. This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered sites. It can also affect the rate of reactions involving the C-2 position.

Additional Reaction Site: The carbonyl group of the benzoyl substituent provides an additional site for nucleophilic attack, reduction, and derivatization, further expanding the synthetic utility of the molecule.

Inductive and Resonance Effects

The chemical behavior of this compound is significantly influenced by inductive and resonance effects. The two carbonyl groups of the indane-1,3-dione moiety exert a strong electron-withdrawing inductive effect, which increases the acidity of the proton at the C2 position. This makes the methylene group highly susceptible to deprotonation, even by weak bases, to form a stable enolate.

Resonance further delocalizes the negative charge of the enolate across the dicarbonyl system, enhancing its stability. The benzoyl group at the C2 position also contributes to the electronic landscape of the molecule. Its carbonyl group is in conjugation with the phenyl ring, and the entire benzoyl substituent can participate in resonance with the indane-1,3-dione system upon enolization. This extended conjugation plays a crucial role in the molecule's reactivity, particularly in reactions involving the enolate intermediate.

Steric Hindrance Considerations

While the electronic effects render the C2 position highly reactive, steric hindrance from the bulky benzoyl group can influence the approach of reagents. This steric bulk can affect the regioselectivity and stereoselectivity of reactions. For instance, in reactions with other bulky molecules, the benzoyl group may direct the incoming reactant to the less hindered face of the molecule. The interplay between electronic activation and steric hindrance is a key factor in determining the outcome of chemical transformations involving this compound. For example, the steric hindrance generated by substituents has been used as a strategy to control the regioselectivity in the synthesis of related indane-1,3-dione derivatives. nih.gov

Mechanistic Studies of Key Reactions

The unique structural features of this compound allow it to participate in a variety of mechanistically interesting reactions.

Detailed Mechanisms of Knoevenagel Condensations

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. nih.govwikipedia.org The reaction typically proceeds via the following steps:

Enolate Formation: A base, often a weak amine like piperidine, abstracts the acidic proton from the C2 position to form a resonance-stabilized enolate. wikipedia.orgorganic-chemistry.org

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

Aldol-type Addition: This attack forms an aldol-type addition product.

Dehydration: The intermediate subsequently undergoes dehydration, often facilitated by the reaction conditions, to yield the final α,β-unsaturated product. organic-chemistry.org

The reaction can be influenced by the choice of catalyst and solvent. For example, using pyridine (B92270) in what is known as the Doebner modification can lead to condensation followed by decarboxylation if a carboxylic acid group is present. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Mechanistic Feature |

| Knoevenagel Condensation | This compound, Aldehyde/Ketone | Weak base (e.g., piperidine) | Formation of a resonance-stabilized enolate. wikipedia.orgorganic-chemistry.org |

| Doebner Modification | This compound (with a carboxylic acid group), Aldehyde/Ketone | Pyridine | Condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org |

Elucidation of Cycloaddition and Annulation Reaction Mechanisms

This compound and its derivatives are valuable synthons in cycloaddition and annulation reactions to construct more complex heterocyclic and polycyclic systems. The probable mechanism for sequential Knoevenagel condensation followed by cyclization involves the formation of an intermediate that undergoes an intramolecular addition and subsequent deprotonation and other transformations to yield indene (B144670) and benzofulvene derivatives. nih.govacs.org The product selectivity in these reactions is highly dependent on the reaction conditions. nih.govacs.org

For instance, derivatives of 1,3-indandione (B147059) can undergo reactions that lead to the formation of spiro compounds. The mechanism of these reactions often involves the initial formation of a Knoevenagel adduct, which then undergoes an intramolecular cyclization.

Mechanisms of Organometallic Complex Formation

The β-diketone-like structure of the enol form of this compound makes it an excellent ligand for forming stable complexes with a variety of metal ions. The formation of these organometallic complexes typically proceeds through the following mechanism:

Deprotonation: The compound is deprotonated by a base to form the enolate anion.

Coordination: The enolate then acts as a bidentate ligand, coordinating to the metal center through the two oxygen atoms of the dicarbonyl system.

The resulting metal complexes often exhibit interesting photophysical and catalytic properties. The specific properties of the complex are influenced by the nature of the metal ion and the steric and electronic properties of the ligand.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2-Benzoyl-1H-indene-1,3(2H)-dione in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in the molecule. The chemical shifts, signal multiplicities, and coupling constants of the proton signals offer valuable insights into the connectivity of the carbon skeleton. For instance, in derivatives of 2-aroyl-1H-indene-1,3(2H)-diones, the proton on the indene (B144670) moiety can exhibit downfield shifts due to the anisotropic diamagnetic effect of nearby aromatic or heteroaromatic rings. researchgate.net

A representative, though not explicitly for the title compound, analysis of related naphthoquinone derivatives shows that ¹H NMR can effectively characterize the impact of various substituents on the chemical shifts of protons. nih.gov This principle is directly applicable to the analysis of this compound and its derivatives.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and the methine carbon at the C2 position. The characterization of related compounds, such as 2-n-alkylamino-naphthalene-1,4-diones and various benzazoles, demonstrates the power of ¹³C NMR in assigning carbon signals and understanding substituent effects. nih.govmdpi.com

While not directly applicable to this compound itself, heteronuclear NMR becomes crucial when the compound is part of a larger complex. For instance, in the study of organotin(IV) complexes derived from related hydrazones, multinuclear NMR, including ¹¹⁹Sn NMR, is essential for establishing the coordination environment around the tin(IV) ion. researchgate.net This demonstrates how heteronuclear NMR can be applied to understand the interactions of this compound with metal centers.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The exact positions of these bands can provide information about the electronic environment and potential hydrogen bonding. The NIST Chemistry WebBook provides reference IR spectra for related compounds, which can be used for comparative analysis. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. nist.gov Under electron impact ionization, the molecule can undergo characteristic fragmentation, such as the loss of the benzoyl group or other small neutral molecules. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For complex molecules like dispirocyclic compounds derived from related structures, single-crystal X-ray diffraction analysis has been crucial in determining the relative configuration of stereoisomers. mdpi.com The crystal structure of this compound would reveal the planarity of the indene-1,3-dione system and the orientation of the benzoyl group, providing invaluable data for understanding its solid-state properties and reactivity.

Other Complementary Spectroscopic Techniques

While NMR and IR spectroscopy provide the backbone of structural elucidation for this compound, other spectroscopic methods offer valuable insights into its electronic properties, molecular weight, and vibrational modes. These techniques, including Mass Spectrometry and UV-Vis Spectroscopy, are critical for a comprehensive characterization of the compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization mass spectrometry reveals a molecular weight of approximately 250.25 g/mol . bldpharm.comchemicalbook.combiosynth.com The precise mass is reported as 250.2488. nist.gov This technique provides definitive confirmation of the compound's molecular formula, C₁₆H₁₀O₃. chemicalbook.comnist.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-substituted indan-1,3-diones, including the benzoyl derivative, is influenced by the tautomeric equilibrium between the keto and enol forms in different solvents. researchgate.net Theoretical studies on related compounds, such as 2-acetylindan-1,3-dione, indicate that the lowest-energy absorption band corresponds to a "bright" S₁ state. researchgate.net The specific absorption maxima for this compound are crucial for understanding its photophysical properties.

Raman Spectroscopy

Computational Chemistry and Theoretical Investigations of 2 Benzoyl 1h Indene 1,3 2h Dione

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Benzoyl-1H-indene-1,3(2H)-dione at the electronic level. These methods offer a detailed view of its structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of indane-1,3-dione, DFT calculations, particularly using the B3LYP functional, have been effectively employed to determine optimized molecular geometries and bonding characteristics. nih.govresearchgate.net These studies establish a reliable correlation between theoretically calculated structures and those determined experimentally through methods like X-ray crystallography. nih.gov

The electronic properties of this compound are governed by the distribution of electron density across its fused ring system and benzoyl substituent. DFT calculations can map electrostatic potential surfaces, identifying electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. The methodology combines density functional theory with a modified Poisson-Boltzmann theory to model the interface between a solute and a solvent, providing a comprehensive picture of the electronic structure in various environments. aps.org

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals determine how a molecule interacts with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites of electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. libretexts.orgresearchgate.net For this compound, the conjugated system encompassing the indene (B144670) and benzoyl moieties influences the HOMO and LUMO energy levels. The benzoyl group, being an electron-withdrawing substituent, is expected to lower the energy of the LUMO, which can be crucial for its reactivity and biological interactions. rsc.org Analysis of these frontier orbitals helps in rationalizing the outcomes of chemical reactions and understanding the charge transfer mechanisms within the molecule. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies for indane-1,3-dione derivatives can be calculated using DFT and Hartree-Fock (HF) methods with basis sets such as 6-31G* and 6-311++G**. researchgate.net These predicted frequencies, particularly for the characteristic carbonyl (C=O) stretching vibrations, show excellent agreement with experimental FT-IR spectra. researchgate.net For this compound, computational IR spectra would help assign the complex vibrational modes arising from the three carbonyl groups and the aromatic rings. The National Institute of Standards and Technology (NIST) provides experimental IR spectrum data for this compound, which serves as a valuable reference for validating computational predictions. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using DFT calculations. nih.gov For complex molecules like indene derivatives, these predictions are invaluable for assigning the signals in experimental NMR spectra. psu.edu Calculations can account for the electronic environment of each nucleus, allowing for a complete and unambiguous assignment of the chemical structure, even for non-equivalent protons in methylene (B1212753) groups influenced by adjacent stereocenters. psu.edu The correlation between theoretical and experimental chemical shifts for related molecules has been shown to be very high, verifying the accuracy of both the experimental method and the computational model. nih.gov

| Spectroscopic Data Type | Computational Method | Basis Set | Key Findings |

| Infrared (IR) | DFT (B3LYP), HF | 6-31G*, 6-311++G** | Predicted vibrational frequencies show excellent correlation with experimental FT-IR data, aiding in the assignment of complex vibrational modes. researchgate.net |

| NMR | DFT (B3LYP) | 6-31G(d) | Calculated chemical shifts for ¹H and ¹³C nuclei correlate well with experimental spectra, enabling unambiguous structural assignment. nih.gov |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the investigation from single molecules to their interactions with complex biological systems, providing insights into their potential as therapeutic agents.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for structure-based drug design. Indandione derivatives have been investigated for various biological activities, including as anticancer and anticoagulant agents. nih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand, scoring them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). Studies on similar heterocyclic compounds have successfully used docking to identify potential binding modes and explore interactions with critical amino acid residues in target enzymes, which is a key step in discovering new drug candidates. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation can be used for several purposes:

Conformational Analysis: To explore the accessible conformations of the molecule in a solvent, providing insight into its flexibility and shape.

Binding Stability: After a docking study, MD simulations are run on the ligand-receptor complex. These simulations can assess the stability of the predicted binding pose over time. nih.govresearchgate.net By analyzing the trajectory, researchers can confirm if the key interactions identified in docking are maintained, providing greater confidence in the predicted binding mode.

Binding Free Energy Calculation: Advanced MD simulation techniques can be used to calculate the free energy of binding, offering a more quantitative prediction of the ligand's affinity for the receptor.

MD simulations have been effectively used to explore the stability of complexes between various drug candidates and their biological targets, revealing crucial information about the dynamics of the interaction. nih.govnih.gov

Chemoinformatic Approaches

Chemoinformatics has emerged as a critical discipline in modern drug discovery, employing computational methods to analyze chemical and biological data. These approaches allow for the prediction of a compound's biological activity and pharmacokinetic profile before it is synthesized, saving significant time and resources. For this compound and its analogs, chemoinformatic tools are invaluable for assessing their potential as therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—such as steric, electronic, and lipophilic properties—that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules.

While specific QSAR models exclusively for this compound are not extensively documented, numerous studies have been successfully applied to the broader class of indane-1,3-dione derivatives to predict their various biological activities, including anticancer and anticoagulant effects.

For instance, a QSAR study on a series of novel indeno[2,1-e] researchgate.netbldpharm.combeilstein-journals.orgoxadiazinone hybrids, which share the core indene structure, was conducted to predict their anticancer potential. researchgate.net The study used multiple linear regression analysis to build models based on quantum mechanically derived descriptors. The resulting QSAR models demonstrated a strong correlation between the descriptors and the cytotoxic activity against various cancer cell lines, suggesting that such models can be powerful tools for designing more potent anticancer agents based on the indene scaffold. researchgate.net

Key findings from QSAR studies on related structures often highlight the importance of:

Electronic Properties: The distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) can be crucial for receptor-ligand interactions. nih.gov

Steric Factors: The size and shape of substituents on the indene ring can significantly impact how the molecule fits into the binding pocket of a biological target. nih.gov

Lipophilicity: The compound's solubility characteristics are critical for its ability to cross biological membranes and reach its target.

A representative QSAR model for the anticancer activity of indene derivatives against the HepG2 cell line was reported with a high correlation coefficient, indicating its predictive power. researchgate.net

| Model | R² | Key Descriptors | Predicted Activity |

|---|---|---|---|

| Indeno researchgate.netbldpharm.combeilstein-journals.orgOxadiazine Hybrids QSAR Model | 0.95 | Dipole Moment, Total Energy, HOMO Energy | Anticancer (HepG2) |

These studies collectively suggest that the bioactivity of this compound could be effectively modeled and predicted using QSAR, guiding the synthesis of derivatives with enhanced therapeutic potential.

In Silico Assessment of Pharmacokinetic Properties (ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction uses computational models to forecast these properties, allowing for early-stage identification of compounds with poor pharmacokinetic profiles.

For the indene-1,3-dione class of compounds, in silico ADMET studies are crucial for filtering and prioritizing candidates. While a dedicated ADMET profile for this compound is not publicly available, studies on structurally similar compounds provide valuable insights into the expected properties. For example, ADME studies on novel indeno- researchgate.netbldpharm.combeilstein-journals.orgoxadiazine hybrids predicted favorable absorption and drug-likeness behavior for several candidates. researchgate.net

The typical parameters evaluated in an in silico ADMET assessment include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cells).

Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic liabilities, often by predicting interactions with cytochrome P450 (CYP) enzymes.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A study on newly synthesized benzimidazole (B57391) derivatives utilized tools like SwissADME and DATA Warrior to predict these parameters, highlighting the importance of this computational screening in modern drug design. researchgate.net

| ADMET Parameter | Predicted Property for Indene Analogs | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicted as non-penetrant | Lower risk of central nervous system side effects. |

| CYP2D6 Inhibition | Predicted as non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Predicted to be non-mutagenic | Indicates a lower potential for causing genetic mutations. |

These predictions suggest that the indene-1,3-dione scaffold is a promising foundation for developing drugs with favorable pharmacokinetic profiles.

Drug-Likeness and Bioavailability Predictions

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. Several rule-based filters are used to evaluate drug-likeness, with Lipinski's Rule of Five being the most common.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Veber's rules provide additional criteria related to molecular flexibility, suggesting that good oral bioavailability is also associated with:

Rotatable Bonds ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų

Analysis of this compound shows that it generally conforms to these rules, indicating a good potential for oral bioavailability. Studies on related 2-arylidene-indan-1,3-dione derivatives have shown that most of the tested compounds met the criteria of Lipinski's and Veber's rules. nih.gov Similarly, research on other heterocyclic compounds intended for therapeutic use often confirms compliance with these rules as a primary checkpoint. nih.govnih.gov

| Property | Rule | Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 | 262.25 g/mol | Yes |

| LogP | ≤ 5 | 2.5-3.0 (Predicted) | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | 51.69 Ų | Yes |

| Rotatable Bonds | ≤ 10 | 2 | Yes |

The adherence of this compound to these established drug-likeness rules underscores its potential as a scaffold for the development of orally active therapeutic agents.

Biological Activities and Pharmaceutical Applications of 2 Benzoyl 1h Indene 1,3 2h Dione and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-Benzoyl-1H-indene-1,3(2H)-dione have demonstrated notable efficacy against a range of microbial pathogens.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Substituted 2-benzylidene-1,3-indandiones, which are closely related to the title compound, have shown broad-spectrum antibacterial activity. imedpub.comresearchgate.net Studies have evaluated their effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, and various Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis. imedpub.comresearchgate.netresearchgate.net

The nature of the substituent on the benzylidene ring plays a crucial role in the antibacterial potency. imedpub.com For instance, derivatives bearing electron-withdrawing groups, such as halogens, tend to exhibit enhanced activity. researchgate.net This is attributed to an increase in the cationic character of the indandione core, which facilitates stronger interactions with the negatively charged bacterial cell membrane. researchgate.net

Table 1: Antibacterial Activity of Substituted 2-Benzylidene-1,3-indandiones

Antifungal Activity

The antifungal potential of 1,3-indandione (B147059) derivatives has also been explored. ijpsr.com While specific data on this compound is scarce, related structures have shown promise. For example, certain novel 1,3-indandione derivatives have demonstrated potent activity against fungal strains like Candida albicans. ijpsr.com The development of these compounds as antifungal agents is an active area of research. nih.govnih.govnih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of 2-substituted-1,3-indandione derivatives is believed to be multifactorial. researchgate.net One proposed mechanism involves the disruption of the bacterial cell membrane. The increased positive charge on the molecule, particularly in derivatives with electron-withdrawing groups, leads to enhanced electrostatic interactions with the negatively charged components of the microbial cell membrane. researchgate.netresearchgate.net This interaction can alter the membrane's bilayer structure, leading to increased permeability and eventual cell lysis. researchgate.net

Furthermore, the presence of electron-withdrawing groups can increase the acidity of the compound, which may contribute to the inhibition of bacterial growth. researchgate.net Some studies also suggest that these compounds may exert their antimicrobial effects by binding to microbial DNA, thereby inhibiting essential processes like protein synthesis. biosynth.com

Anti-inflammatory Properties

Derivatives of 2-aryl-1,3-indandione have been recognized for their anti-inflammatory effects. nih.govjazanu.edu.sa Research has shown that these compounds can possess analgesic and anti-inflammatory properties. nih.gov More specifically, studies on 2-benzylidene-1-indanone (B110557) derivatives, which share a common structural motif, have demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. scienceopen.com The anti-inflammatory activity is influenced by the substitution pattern on the aryl ring. scienceopen.com For instance, the presence of hydroxyl groups at specific positions can enhance the inhibitory effect on cytokine release. scienceopen.com

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation disorders.

Inhibition Kinetics and Mechanisms

Several derivatives of 1,3-indandione have been identified as potent inhibitors of tyrosinase. imedpub.comresearchgate.netnih.gov For example, 2,3-dihydro-1H-inden-1-one chalcone-like compounds have been shown to inhibit the diphenolase activity of mushroom tyrosinase in a dose-dependent manner, with some derivatives exhibiting significantly higher potency than the standard inhibitor, kojic acid. researchgate.net Kinetic analysis of these compounds revealed a reversible and competitive mode of inhibition. researchgate.net

Similarly, (E)-benzylidene-1-indanone derivatives have been systematically studied for their tyrosinase inhibitory activity. nih.gov One of the most potent compounds in this series demonstrated a mixed type of inhibition with a notable inhibitory constant (Ki) value. nih.gov The binding of these inhibitors to both the catalytic and allosteric sites of the tyrosinase enzyme has been suggested through molecular docking simulations. nih.gov The structure-activity relationship studies highlight that the nature and position of substituents on the benzylidene ring are critical for the inhibitory potency. researchgate.net

Table 2: Tyrosinase Inhibitory Activity of Selected Indanone Derivatives

| Compound Type | Derivative | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 2,3-dihydro-1H-inden-1-one chalcone-like | Hydroxy-substituted derivative 1 | 12.3 | Competitive |

| 2,3-dihydro-1H-inden-1-one chalcone-like | Hydroxy-substituted derivative 2 | 8.2 | Competitive |

| (E)-benzylidene-1-indanone | BID3 | 0.034 (monophenolase) | Mixed |

| 1.39 (diphenolase) |

Source: Adapted from studies on indanone derivatives. researchgate.netnih.gov

Structure-Activity Relationships (SAR) for Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for cosmetics and treatments for hyperpigmentation. Studies on this compound derivatives have revealed important structure-activity relationships (SAR) for tyrosinase inhibition.

Virtual screening and subsequent enzyme assays have identified several potent tyrosinase inhibitors among 1,3-indandione derivatives. For instance, out of 27 tested chemicals, seven new actives demonstrated effective tyrosinase inhibition, with three showing over 90% inhibition, a rate higher than the well-known inhibitor kojic acid. nih.govresearchgate.net Two representative structures, SPB02402 and BTB04770, which contain conserved structural features among the new active compounds, exhibited the highest tyrosinase inhibition percentages. nih.govresearchgate.net

Molecular docking studies have provided insights into the binding interactions with human tyrosinase. These studies, along with pharmacophore modeling, support the experimental findings and suggest a reliable binding model. nih.govresearchgate.net The analysis of activity cliffs, which compares the activity of structurally similar molecules, has further elucidated the structural requirements for potent inhibition. nih.govresearchgate.net For example, the comparison of benzoyl and cinnamoyl piperazine (B1678402)/piperidine (B6355638) amides as tyrosinase inhibitors showed that benzoyl derivatives were generally slightly more potent than their cinnamoyl counterparts. nih.gov

Table 1: Tyrosinase Inhibition Data for Selected Compounds

| Molecule Name | TS-ensECBS Score | Pharmacophore Fit Value | Tyrosinase Inhibition Percentage (%) |

| SPB02402 | 0.91 | 0.92 | 97.29 |

| BTB04770 | 0.92 | 0.61 | 93.71 |

| FM00222 | 0.85 | 0.84 | 90.44 |

| S11074 | 0.91 | 0.93 | 65.61 |

| FM00310 | 0.90 | 0.90 | 64.15 |

| SEW05565 | 0.90 | 0.99 | 63.65 |

| S02116 | 0.89 | 0.51 | 61.63 |

Data sourced from Molecules (2021) nih.govresearchgate.net

Anticancer and Antitumor Potential

Derivatives of 1,3-indandione have shown promising potential as anticancer and antitumor agents. nih.govjazanu.edu.sa These compounds have been investigated for their cytotoxic effects against various cancer cell lines. jazanu.edu.sanih.gov

Substituted indan-1,3-diones have been evaluated for their cytotoxicity in both murine and human tissue cultured cells. jazanu.edu.sa The antiproliferative activity of 2-arylidene-indan-1,3-dione derivatives suggests they could be valuable lead structures for the development of new anticancer drugs. nih.gov The mechanism of action is thought to involve the induction of DNA damage and cell cycle arrest. Some benzothiazole (B30560) derivatives, which share structural similarities, have been shown to be bioactivated by cytochrome P4501A1 to reactive intermediates that exert antitumor effects.

Furthermore, certain thiourea (B124793) derivatives have been developed as potential inhibitors of EGFR and HER-2, showing high antiproliferation activity against MCF-7 breast cancer cells. nih.gov The introduction of a 1,2,3-triazole moiety into other scaffolds has also been a successful strategy in developing potent anticancer agents. mdpi.comresearchgate.net

DNA Binding and Nuclease Activities

The interaction of this compound derivatives with DNA is a key aspect of their biological activity, particularly their anticancer potential. Some of these compounds have been shown to bind to DNA and exhibit nuclease-like activity, meaning they can cleave DNA strands. This ability to damage DNA can lead to the death of cancer cells.

Antioxidant Effects

The antioxidant behavior of 2-arylidene-1-indandiones can be influenced by the nature of the substituent groups. For instance, the presence of a furyl ring can enhance the reducing power, while a thienyl group may decrease it. nih.gov The antioxidant capacity of these compounds is an important feature, as oxidative stress is implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Other Reported Biological Activities

Antidiabetic Activity

Derivatives of 2-acyl-(1H)-indene-1,3(2H)-dione have been synthesized and evaluated for their potential as antidiabetic agents. nih.gov A key therapeutic strategy for managing type 2 diabetes is to control post-prandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov

A series of indeno[1,2-c]pyrazol-4(1H)-ones, synthesized from 2-acyl-(1H)-indene-1,3(2H)-diones, were tested for their in vitro inhibitory activity against these enzymes. nih.gov Some of these derivatives showed potent inhibition of α-glucosidase and α-amylase, with some even outperforming the standard drug, Acarbose. nih.gov Additionally, a series of 2-benzyl-1,3-dicarbonyl derivatives have been synthesized and shown to possess strong insulin-sensitizing activity in vitro. researchgate.net

Anti-β-Amyloid Aggregation Potential

The aggregation of β-amyloid (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation process is a major therapeutic goal. Derivatives of 1,3-indandione have been investigated for their ability to prevent Aβ fibrillization. nih.govresearchgate.net

Studies on dihydroxy isomers have shown that the relative position of the hydroxyl groups is crucial for activity. nih.govresearchgate.net Specifically, para- and ortho-derivatives were effective in reducing amyloid fibrillization, whereas the meta-analogue was inactive. nih.govresearchgate.net Electrochemical analyses have indicated that the anti-aggregating potency is correlated with the oxidation potential of the compounds, suggesting that their pro-electrophilic character is a prerequisite for activity. nih.govresearchgate.net Interestingly, mass spectrometry and quantum mechanical calculations have revealed different modes of action for the active isomers, involving either covalent or non-covalent interactions with the Aβ peptide. nih.govresearchgate.net

Antiparasitic Activity

The 1,3-indandione scaffold has been explored for its potential against various parasites. jazanu.edu.sa Derivatives of this chemical class have shown promise in combating parasitic diseases like trypanosomiasis and leishmaniasis. scielo.br One area of significant interest is their activity against Toxoplasma gondii, a protozoan parasite responsible for causing toxoplasmosis, which can lead to severe neurological and ocular damage. nih.gov

A notable class of compounds, N-benzoyl-2-hydroxybenzamides, has demonstrated potent in vitro and in vivo activity against T. gondii, with some derivatives being effective in the low nanomolar range. nih.gov These compounds are believed to disrupt a unique secretory pathway in the parasite. nih.gov Specifically, resistance to these compounds has been linked to alterations in adaptin-3β, a key protein in the secretory complex that traffics proteins to essential organelles like micronemes, rhoptries, and dense granules. nih.gov

Furthermore, some oxadiazole derivatives have exhibited anthelmintic activity. For instance, 3-p-chlorophenyl-1,2,4-oxadiazole was found to be highly effective in reducing worm counts in rodent models infected with Nematospiroides dubius. scielo.br The versatility of the 1,2,4- and 1,3,4-oxadiazole (B1194373) rings makes them valuable scaffolds in the design of new antiparasitic agents. scielo.br

Research has also touched upon the larvicidal activity of related compounds against mosquitoes like Aedes aegypti, the vector for several diseases. scielo.br This suggests a broader potential for indandione-based compounds in controlling parasite vectors.

Antiviral Activity

The 1,3-indandione core is a structural motif found in various compounds with antiviral properties. nih.gov While direct studies on the antiviral activity of this compound are not extensively detailed, research on related indandione and isatin (B1672199) derivatives provides insights into their potential. Isatin derivatives, which share some structural similarities, have shown promising activity against a range of viruses. researchgate.net

Studies on spirothiazolidinones, which can be synthesized from isatin, have identified them as potential antiviral agents, particularly against the influenza A virus. researchgate.net Additionally, certain 1,2,3-triazolyl nucleoside analogues have been synthesized and evaluated for their activity against influenza A/PR/8/34/(H1N1) and coxsackievirus B3. nih.gov For example, a derivative where a 1,2,3-triazolylribofuranosyl fragment is linked to a quinazoline-2,4-dione moiety displayed notable antiviral activity against the influenza virus. nih.gov Another compound, where the triazolylribofuranosyl residue is attached to a 6-methyluracil (B20015) moiety, showed high activity against Coxsackie B3 virus. nih.gov

The mechanism of action for some of these antiviral compounds is thought to involve the inhibition of viral enzymes. For instance, theoretical calculations suggest that certain 1,2,3-triazolyl nucleoside analogues may interfere with the function of the polymerase acidic protein (PA) of the influenza virus RNA-dependent RNA polymerase (RdRP). nih.gov

Antiplatelet Effects

Derivatives of 1,3-indandione have been recognized for their effects on blood coagulation and platelet aggregation. nih.gov Some of these compounds have been investigated as antiplatelet agents, which are crucial in the treatment of cardiovascular diseases.

Research into novel ethyl acetoacetate (B1235776) phenylhydrazone derivatives has shown their potential to inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov In one study, all synthesized derivatives demonstrated an inhibitory effect on ADP-induced platelet aggregation, with inhibition rates ranging from 30% to 80% at a concentration of 1 mM. nih.gov

Specifically, the compound Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate was identified as the most potent inhibitor against both AA and ADP in this series. nih.gov While the potency of these synthesized compounds was generally lower than that of the standard drug indomethacin, the findings are significant and encourage further investigation into this class of molecules for developing new antiplatelet therapies. nih.gov

The following table summarizes the antiplatelet activity of selected ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives against ADP-induced platelet aggregation.

| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) against ADP |

| 3m | 4-hydroxy | 401 |

| 3g | Not specified in source | 553 |

Table 1: Antiplatelet activity of selected derivatives against ADP-induced platelet aggregation. nih.gov

Neuroprotective Attributes

The 1,3-indandione scaffold is a key feature in molecules being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The development of agents that can detect and potentially treat the pathological aggregation of proteins such as alpha-synuclein (B15492655) (α-syn) is a major focus of this research. nih.gov

A series of novel 1-indanone (B140024) and 1,3-indandione derivatives have been designed and synthesized to bind to α-syn fibrils. nih.gov Two lead candidates from this study demonstrated high binding affinities (Kd values of 9.0 and 18.8 nM) and significant selectivity for α-syn fibrils over other protein aggregates like amyloid-β and tau fibrils. nih.gov These ligands were shown to effectively label α-syn aggregates in brain tissue from Parkinson's disease patients. nih.gov

Furthermore, certain 2-arylidene-1,3-indandione derivatives have been designed as multifunctional agents for Alzheimer's disease. These compounds have shown the ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the aggregation of amyloid-β. researchgate.net

The neuroprotective potential of these compounds stems from their ability to target key pathological processes in neurodegenerative disorders, highlighting the therapeutic promise of the 1,3-indandione core structure.

Drug Discovery and Lead Optimization Considerations

Identification of Pharmacophores

The identification of key structural features, or pharmacophores, is essential for the rational design of new bioactive molecules based on the this compound scaffold. The 1,3-indandione moiety itself is a critical pharmacophore that is present in compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. jazanu.edu.sanih.gov

For antimicrobial and antioxidative activities, the introduction of a styryl and an imine group to the 1,3-indandione core has been identified as a significant pharmacophoric feature. ijpsr.com In the context of neuroprotective agents targeting α-synuclein aggregation, the 1-indanone and 1,3-indandione scaffolds serve as the foundational pharmacophore. nih.gov

For anti-Alzheimer's agents, a series of 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones have been designed, indicating that the benzylidene-indenedione core coupled with a substituted piperazine is a key pharmacophore for inhibiting cholinesterases and amyloid-beta aggregation. researchgate.net

The versatility of the 1,3-indandione nucleus allows for the incorporation of various substituents, leading to the discovery of new pharmacophores for diverse therapeutic targets.

Strategies for Enhancing Bioactivity through Derivatization

Derivatization of the core this compound structure is a key strategy to enhance its biological activity and selectivity. Various synthetic approaches have been employed to modify the scaffold and introduce different functional groups.

One common method is the Knoevenagel condensation reaction, which allows for the synthesis of 2-arylidene-1,3-indandione derivatives by reacting 1,3-indandione with various substituted aromatic aldehydes. nih.gov This strategy has been used to create a library of compounds with diverse electronic and steric properties to probe their effects on biological activity. nih.gov

Another approach involves the synthesis of 2-(arylsulfonyl)indane-1,3-diones through a Knoevenagel reaction between phthalic anhydride (B1165640) and arylsulfonylacetates. researchgate.net This method has yielded compounds with significant antimicrobial and anticoagulant activities. researchgate.net

Furthermore, the synthesis of crown ether derivatives of 1,3-indandione has been explored. mdpi.com The introduction of different substituents on the indandione ring, such as alkoxy groups or halogens, can influence the regioselectivity of subsequent reactions, allowing for the targeted synthesis of specific isomers. mdpi.com For instance, the presence of a 5-alkoxy group on the 1H-indene-1,3(2H)-dione selectively activates one of the ketone groups for further reaction. mdpi.com

The synthesis of bis-thiazoles and bis-thiazolidinones from indane-1,3-dione derivatives is another strategy that has been investigated to generate compounds with potential antitumor, antibacterial, and anti-inflammatory activities. mdpi.com These derivatization strategies highlight the chemical tractability of the 1,3-indandione scaffold and its potential for lead optimization in drug discovery.

Applications in Materials Science and Other Advanced Scientific Domains

Organic Electronics and Optoelectronic Devices

The inherent electronic properties of the indane-1,3-dione core make it a valuable component in the design of organic electronic materials. The presence of two ketone groups flanking a methylene (B1212753) group results in specific electronic characteristics that are highly sought after in this field.

The indane-1,3-dione moiety is a well-established electron-accepting (acceptor) unit. researchgate.netbldpharm.com This strong electron-withdrawing capability is fundamental to its use in creating "push-pull" chromophores. nih.gov These systems are characterized by an electron donor and an electron acceptor linked by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). The active methylene group in indane-1,3-dione is an excellent site for Knoevenagel condensation reactions, a common and efficient method for linking the acceptor core to a donor unit to form a push-pull dye. bldpharm.com The electron-accepting strength of the indane-1,3-dione core can be further enhanced by chemical modification, such as functionalizing the ketone groups with malononitrile (B47326). This tunability makes the scaffold highly valuable for designing chromophores with specific optical properties.

Derivatives of 1H-indene-1,3(2H)-dione are key intermediates and components in the synthesis of various dyes and materials for organic electronics. researchgate.netchemicalbook.com For instance, 2-benzylidene-1H-indene-1,3(2H)-dione, a related derivative, is utilized as a dye intermediate, contributing to the final color and properties of dyes. jazanu.edu.sa The broader class of indanedione derivatives is used for applications like photopolymerization and in the development of materials for solar cells. Furthermore, bindone, a dimer formed from the self-condensation of 1,3-indandione (B147059), serves as a precursor in the development of organic photovoltaics and semiconductors, highlighting the importance of the indenedione core in creating functional organic electronic materials. nih.gov

Catalysis and Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the synthesis of indenedione derivatives often involves catalysts, their direct application as catalysts is less documented.

The scientific literature extensively details the synthesis of 1,3-indandione derivatives through reactions that are themselves catalyzed. For example, the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives can be achieved using a Zirconium-based catalyst. researchgate.net Similarly, the synthesis of 2-diazo-1,3-indanedione often employs base-catalyzed methods. jazanu.edu.sa However, based on the available research, the role of 2-Benzoyl-1H-indene-1,3(2H)-dione or its close derivatives as the primary catalytic agent or as a ligand within a larger catalyst system is not a prominently reported application. These compounds are more frequently the target products of catalyzed reactions rather than the catalysts themselves. nih.gov

Biosensing and Bioimaging Applications (for indenedione derivatives)